2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-2-9(12)10(17)16-8-5-3-4-7(6-8)11(13,14)15/h3-6,9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPSPXXHPNTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or other derivatives .
Scientific Research Applications
2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Bromine Position and Reactivity: All three compounds share a bromine atom at the second carbon of the butanamide chain, which facilitates nucleophilic substitution reactions.
Aromatic Substituent Effects: The trifluoromethyl group (-CF₃) in the main compound is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring and improving resistance to oxidative metabolism. In contrast, the trifluoromethoxy group (-OCF₃) in combines electron-withdrawing and slight lipophilic character, which may alter binding affinity in biological targets . The diethylamino group in introduces basicity and water solubility, making it more suitable for applications requiring pH-dependent solubility .
Solubility and Lipophilicity:
- Main Compound : The -CF₃ group increases lipophilicity (logP ~3.2 estimated), favoring membrane permeability but reducing aqueous solubility.
- Compound : The diethylamino group imparts water solubility at acidic pH (logP ~1.8), ideal for drug formulations .
Biological Activity
2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound with the molecular formula C11H11BrF3NO. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which are structural features that may confer significant biological activity. This article aims to summarize the current understanding of the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C11H11BrF3NO
- Molecular Weight : 310.11 g/mol
- Structural Features :
- Bromine atom at the 2-position
- Trifluoromethyl group at the 3-position of the phenyl ring
Potential Pharmacological Properties
- Anti-inflammatory Activity : Compounds similar to this compound have been reported to possess anti-inflammatory properties. This suggests that this compound may also exhibit similar effects, although specific data are lacking.
- Anticancer Activity : Research on related compounds indicates that they may have anticancer properties. The structural characteristics of this compound could make it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : The compound may interact with specific enzymes or proteins, potentially inhibiting their activity. This could impact various biochemical pathways, leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
The precise mechanism of action for this compound is yet to be elucidated. However, it is hypothesized that:
- The compound may bind to specific targets within cells, altering their function.
- It could influence signaling pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features | Reported Activities |
|---|---|---|---|
| 2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamide | C11H11BrF3NO | Different position of trifluoromethyl group | Anti-inflammatory |
| 2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide | C12H13BrF3NO | Additional methyl group | Anticancer |
| 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide | C9H7BrF3NO | Acetamide instead of butanamide | Enzyme inhibition |
This table highlights how variations in structure can influence biological activity, suggesting that this compound may also have unique pharmacological properties worth exploring.
Case Studies and Research Findings
Although direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:
- Teriflunomide Synthesis : A synthetic pathway involving the bromination of related compounds has been documented, indicating that derivatives can lead to therapeutically relevant agents .
- Screening Assays : Studies on similar structures have utilized screening assays to evaluate their efficacy against various biological targets, suggesting that high-throughput methods could be applied to assess this compound's activity in vitro .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via amidation of 2-bromobutanoyl chloride with 3-(trifluoromethyl)aniline. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the acyl chloride intermediate .
- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to maintain reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Adjusting solvent polarity improves separation of byproducts like unreacted aniline .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for a triplet at ~4.3 ppm (CH₂Br) and a singlet at ~7.5–8.0 ppm (aromatic protons adjacent to the trifluoromethyl group) .
- ¹³C NMR : A carbonyl peak at ~170 ppm confirms the amide bond .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ at 336.02 m/z) validates molecular formula C₁₁H₁₀BrF₃NO .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for bromine positioning .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or thiols). Comparative kinetic studies using analogs (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide) show:
- Reactivity : 10–20x faster substitution rates due to increased partial positive charge on the carbonyl .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) further stabilize transition states .
- Computational Modeling : Density Functional Theory (DFT) calculations quantify charge distribution differences .
Q. What strategies enable regioselective introduction of bromine and trifluoromethyl groups during synthesis?
- Methodological Answer :
- Directed ortho-Metalation : Use a directing group (e.g., amide) to position bromine selectively on the aromatic ring. For example, lithiation of 3-(trifluoromethyl)aniline followed by bromination yields the meta-substituted intermediate .
- Electrophilic Aromatic Substitution : Trifluoromethyl groups are introduced via Ullman coupling or using CF₃I/Cu catalysts .
- Protection/Deprotection : Temporary protection of the amide nitrogen prevents undesired bromination at competing sites .
Q. How can researchers resolve discrepancies in reported biological activity data for brominated amides with trifluoromethylphenyl groups?
- Methodological Answer : Contradictions often arise from:
- Purity Variations : Ensure HPLC purity >99% (e.g., impurities like de-brominated byproducts reduce bioactivity) .
- Assay Conditions : Standardize cell-based assays (e.g., use identical cell lines, incubation times, and solvent controls).
- Structural Confirmation : Re-analyze disputed compounds via 2D NMR (e.g., NOESY) to confirm regiochemistry .
Mechanistic and Stability Questions
Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?
- Methodological Answer : The bromoamide moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in enzyme active sites. For example:
- Kinase Inhibition : Irreversible binding to ATP-binding pockets (IC₅₀ = 0.5–2 µM in JAK2 assays) .
- Fluorine Role : The trifluoromethyl group enhances membrane permeability, confirmed by logP comparisons (logP = 2.8 vs. 1.5 for non-fluorinated analogs) .
Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amide bond occurs in humid conditions (t₁/₂ = 7 days at 25°C, 60% RH). Store at 0–6°C under argon to extend stability to >6 months .
- Light Sensitivity : UV-Vis studies show 20% decomposition after 48 hours under UV light; use amber vials for storage .
Comparative and Derivative Studies
Q. How does the bromine atom’s position (meta vs. para) impact biological activity in halogenated analogs?
- Methodological Answer :
- Meta-Substitution : Enhances binding to hydrophobic pockets (e.g., 10x higher affinity for COX-2 vs. para analogs) due to steric complementarity .
- Para-Substitution : Increases metabolic stability (CYP450 oxidation resistance) but reduces solubility (logS = −4.1 vs. −3.5 for meta) .
Q. What derivatives of this compound show promise in overcoming pharmacokinetic limitations?
- Methodological Answer :
- Prodrugs : Esterification of the amide (e.g., ethyl ester) improves oral bioavailability (AUC increase from 50 to 220 ng·h/mL in rat models) .
- PEGylation : Conjugation with polyethylene glycol enhances half-life (t₁/₂ from 2 to 8 hours) but requires balancing with reduced target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
